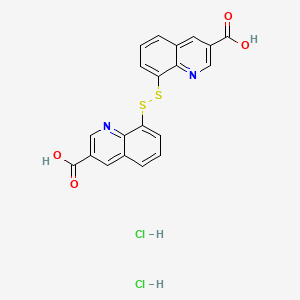
8,8'-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of two quinoline moieties connected via a disulfide bond and carboxylic acid groups at the 3-position of each quinoline ring. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride typically involves the following steps:
Formation of Quinoline-3-carboxylic Acid: The quinoline-3-carboxylic acid can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Disulfide Bond: The disulfide bond can be introduced by oxidizing thiol groups.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, purification, and crystallization .
化学反応の分析
Types of Reactions
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other reducing agents in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid or a coupling reagent.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Ester or amide derivatives.
科学的研究の応用
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The disulfide bond can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in target cells .
類似化合物との比較
Similar Compounds
Quinoline-3-carboxylic acid: A simpler analog without the disulfide bond.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
Quinoline-2-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 2-position
Uniqueness
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for forming complex structures. This compound’s dual quinoline moieties also enhance its biological activity compared to simpler quinoline derivatives .
特性
分子式 |
C20H14Cl2N2O4S2 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
8-[(3-carboxyquinolin-8-yl)disulfanyl]quinoline-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C20H12N2O4S2.2ClH/c23-19(24)13-7-11-3-1-5-15(17(11)21-9-13)27-28-16-6-2-4-12-8-14(20(25)26)10-22-18(12)16;;/h1-10H,(H,23,24)(H,25,26);2*1H |
InChIキー |
PTYACCINCUGIAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)O)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


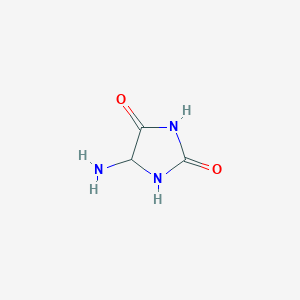
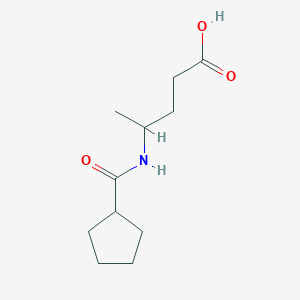
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
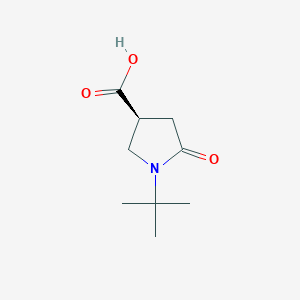
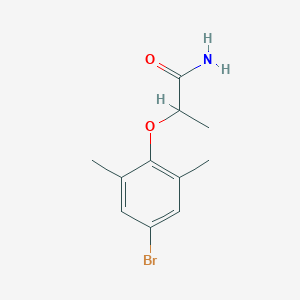
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
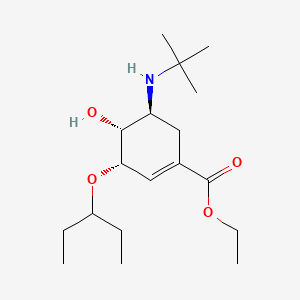
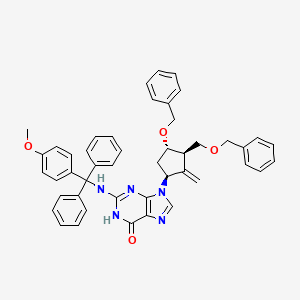

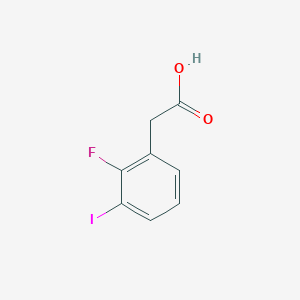
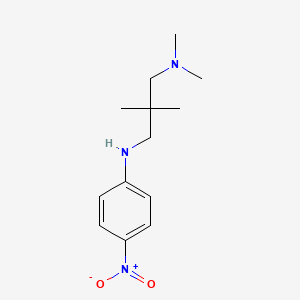
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
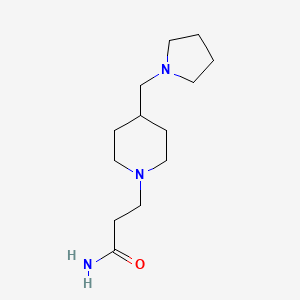
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)
